Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride
Description
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclo[3.3]heptane core with an amino group and a methyl carboxylate moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.7 g/mol . This compound is widely utilized as a versatile scaffold in medicinal chemistry due to the rigidity of the spiro structure, which enhances binding selectivity in drug design . It is commercially available under CAS number 1808249-67-3 and is typically supplied at ≥95% purity for research applications .
Properties
IUPAC Name |
methyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)5-8(6-9)3-2-4-8;/h2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBWGKBTXRAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of a spirocyclic ketone with an amine under acidic conditions to form the desired product. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spiro[3.3]heptane framework is a privileged structure in pharmaceutical chemistry. Below is a detailed comparison of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride with its analogs:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Positional Isomerism: The placement of the amino group (C2 vs. C6) significantly impacts electronic distribution and steric interactions. For example, Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride may exhibit altered binding kinetics compared to the C2-amino isomer due to differences in hydrogen-bonding accessibility .
Functional Group Effects: Fluorine Substitution: The 6-fluoro analog (C₉H₁₅ClFNO₂) demonstrates enhanced lipophilicity and metabolic stability, making it advantageous for blood-brain barrier penetration . Carboxylic Acid vs. Ester: 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride’s free carboxylate group enables ionic interactions in enzymatic active sites, unlike the esterified target compound .
Spiro vs. Non-Spiro Analogs: Ethylphenidate hydrochloride, a non-spiro compound, lacks the conformational restraint of the spiro system, resulting in broader receptor promiscuity and reduced selectivity .
Pharmacological and Industrial Relevance
- Drug Discovery : The spiro[3.3]heptane core is explored in kinase inhibitors and GPCR modulators due to its ability to mimic peptide conformations .
- Commercial Availability: Suppliers like PharmaBlock and CymitQuimica offer derivatives such as tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1363380-79-3), underscoring industrial demand for modular spiro scaffolds .
Biological Activity
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its distinctive biological properties. The compound's molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.66 g/mol |
| Solubility | Soluble in water |
| Structure | Spirocyclic |
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. Its spirocyclic structure allows for specific binding, which may modulate enzyme activity and influence cellular signaling pathways. The compound has been noted for its potential in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in neurotransmission.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Similar compounds have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease models.
- Proteomics Research Tool : Its role as a biochemical tool in proteomics has been highlighted, particularly in studying protein interactions and enzyme activity modulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound could inhibit the activity of certain enzymes at micromolar concentrations, suggesting potential applications in metabolic regulation .
- Neuropharmacology Research : Research focusing on compounds with similar structures indicated that they could modulate glutamate receptors, which are crucial for synaptic transmission and plasticity .
- Antimicrobial Activity Assessment : In vitro assays revealed that this compound exhibited inhibitory effects against several bacterial strains, warranting further exploration for therapeutic use .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 6-Aminospiro[3.3]heptane-2-carboxylate | Potential neuroactive properties | |
| 6-Aminospiro[3.3]heptane-2-carboxylic acid | Investigated for proteomics applications | |
| (7R)-7-Aminospiro[3.3]heptane-2-carboxylic acid | Different receptor interactions |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves multi-step processes, including cycloaddition to form the spirocyclic core, followed by reductive amination or nucleophilic substitution to introduce functional groups. For example:
- Cycloaddition : Use zinc-copper couples in diethyl ether to form the spiro[3.3]heptane backbone .
- Amination : Introduce the amino group via reductive amination with sodium borohydride or lithium aluminum hydride under anhydrous conditions .
- Esterification : Methyl ester formation can be achieved using methanol under acidic catalysis .
Optimization Tips : - Monitor reaction progress with TLC or HPLC to minimize side products.
- Adjust pH during amination to enhance yield (e.g., basic conditions for nucleophilic substitution) .
Q. How can the purity and stability of this compound be assessed in laboratory settings?
- Purity Analysis : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards .
- Stability Testing : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via NMR or mass spectrometry .
- Solubility : Determine solubility in polar solvents (e.g., water, DMSO) using gravimetric or spectrophotometric methods .
Q. What spectroscopic techniques are most effective for structural elucidation?
- NMR : ¹H and ¹³C NMR can confirm the spirocyclic structure and substituents. For example, spiro carbons typically appear as singlets in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 206.1 for C₉H₁₆ClNO₂) .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites. Compare results with X-ray crystallography data if available .
- Dose-Response Assays : Test activity across a concentration gradient (1 nM–100 µM) to identify biphasic effects or off-target interactions .
Q. What strategies are recommended for resolving enantiomeric mixtures of this spiro compound?
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (95:5) mobile phase .
- Derivatization : Convert the amine to a diastereomeric pair using (+)- or (-)-menthol chloroformate, followed by HPLC separation .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid) to isolate enantiomers via recrystallization .
Q. How can computational methods aid in predicting reaction pathways for novel derivatives?
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose synthetic routes based on known reactions of spiro compounds .
- DFT Calculations : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity in substitution or oxidation reactions .
- Machine Learning : Train models on PubChem data to forecast yields or side products under specific conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data?
- Contextual Factors : Solubility may vary with pH (e.g., hydrochloride salt is more water-soluble than free base) .
- Method Validation : Standardize protocols (e.g., shake-flask method at 25°C) and report solvent purity.
- Comparative Studies : Benchmark against structurally similar spiro compounds (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) .
Applications in Drug Discovery
Q. What makes this compound a promising candidate for CNS drug development?
- Structural Mimicry : The spirocyclic core mimics rigidified piperidines, enhancing blood-brain barrier permeability .
- SAR Insights : Modifications at the 2-amino position (e.g., alkylation) can fine-tune affinity for dopamine or serotonin receptors .
- In Vitro Models : Test neuroactivity in primary neuronal cultures or SH-SY5Y cells using calcium imaging or patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
